molecular formula C16H14ClNO2 B12578677 3-[3-(2-chlorophenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one CAS No. 331445-67-1

3-[3-(2-chlorophenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one

Cat. No.: B12578677
CAS No.: 331445-67-1
M. Wt: 287.74 g/mol
InChI Key: RUIWMIOHQYLPEX-UHFFFAOYSA-N
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Description

3-[3-(2-chlorophenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one is a chemical compound with the molecular formula C16H14ClNO2 and a molecular weight of 287.74 g/mol . This compound is characterized by its unique structure, which includes a pyridinone ring substituted with a chlorophenyl group and a prop-2-enoyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 3-[3-(2-chlorophenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one typically involves the reaction of 2-chlorobenzaldehyde with acetylacetone in the presence of a base to form the intermediate chalcone. This intermediate is then cyclized using ammonium acetate to yield the final product . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-[3-(2-chlorophenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

3-[3-(2-chlorophenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(2-chlorophenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

3-[3-(2-chlorophenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridinone ring, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

331445-67-1

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

IUPAC Name

3-[3-(2-chlorophenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one

InChI

InChI=1S/C16H14ClNO2/c1-10-9-11(2)18-16(20)15(10)14(19)8-7-12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,20)

InChI Key

RUIWMIOHQYLPEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)C=CC2=CC=CC=C2Cl)C

Origin of Product

United States

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